- An efficient and practical method for olefin dihydroxylation, Synthesis, 2016, 48(21), 3696-3700

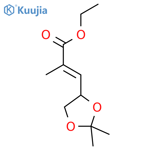

Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://de.kuujia.com/scimg/cas/93635-76-8x500.png)

93635-76-8 structure

Produktname:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER

- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent

- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester

- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl

- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate

- X8443

- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER

- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester

- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

- 2-C-Methyl-4,5-O-(1-methylethylidene)-

- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)

- D

- SCHEMBL768088

- AS-19467

- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

- MFCD11112138

- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester

- C11H20O6

- 93635-76-8

- AKOS022172906

- CS-M2472

- DTXSID50680992

- AC-28966

- BHCHXRCKXIVVCN-XLDPMVHQSA-N

- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

-

- MDL: MFCD11112138

- Inchi: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1

- InChI-Schlüssel: BHCHXRCKXIVVCN-XLDPMVHQSA-N

- Lächelt: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

Berechnete Eigenschaften

- Genaue Masse: 248.12600

- Monoisotopenmasse: 248.126

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 5

- Komplexität: 290

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 3

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -0.3

- Topologische Polaroberfläche: 85.2

Experimentelle Eigenschaften

- Dichte: 1.185±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 75.0-75.5 ºC

- Siedepunkt: 361.5°C at 760 mmHg

- Flammpunkt: 133.189°C

- Brechungsindex: 1.475

- Löslichkeit: Leicht löslich (32 g/l) (25°C),

- PSA: 85.22000

- LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Zolldaten

- HS-CODE:2932999099

- Zolldaten:

China Zollkodex:

2932999099Übersicht:

2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | M320025-0.25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 0.25g |

$ 75.00 | 2022-06-02 | ||

| TRC | M320025-25g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 25g |

$ 400.00 | 2022-06-02 | ||

| TRC | M320025-250mg |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 250mg |

$87.00 | 2023-05-17 | ||

| abcr | AB436254-100g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |

93635-76-8 | 100g |

€230.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1101343-1kg |

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |

93635-76-8 | 97% | 1kg |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 20g |

109.0CNY | 2021-08-04 | |

| TRC | M320025-5g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 5g |

$ 205.00 | 2022-06-02 | ||

| TRC | M320025-1g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 1g |

$ 145.00 | 2022-06-02 | ||

| TRC | M320025-100g |

2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |

93635-76-8 | 100g |

$867.00 | 2023-05-17 | ||

| Alichem | A159001910-1000g |

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |

93635-76-8 | 98% | 1000g |

$374.40 | 2023-08-31 |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 5 min, < 5 °C; 30 min, 0 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

Referenz

- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium bisulfite Solvents: Water

Referenz

- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt, Synthesis, 2018, 50(9), 1815-1819

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referenz

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives, Carbohydrate Research, 1984, 129, 99-109

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C

Referenz

- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Referenz

- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h

Referenz

- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Referenz

- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water

1.2 Reagents: Sodium bisulfite Solvents: Water

Referenz

- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C

1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt

1.5 Reagents: Water , Sodium sulfite

Referenz

- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C

Referenz

- Preparation method of intermediate of sofosbuvir, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C

Referenz

- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate

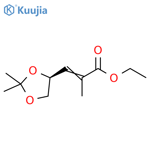

- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate

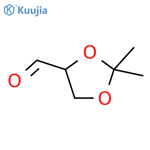

- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

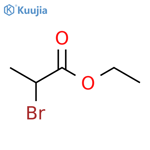

- ethyl 2-bromopropanoate

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Verwandte Literatur

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) Verwandte Produkte

- 147-81-9(DL-Arabinose)

- 5769-15-3(4-Chlorobenzenesulfonyl isocyanate)

- 80756-86-1(6'-Fucosyllactose)

- 1586000-47-6(NHC-Pd(II)-Ox catalyst)

- 1804908-68-6(Methyl 4-cyano-2,6-diiodobenzoate)

- 1515-89-5(1-Bromo-3-(methoxymethyl)benzene)

- 922084-42-2(5-bromo-N-2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylfuran-2-carboxamide)

- 2171718-59-3(3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol)

- 2228690-87-5(methyl 5-(2,2-difluoroacetyl)thiophene-3-carboxylate)

- 2229362-47-2(1-{3-(difluoromethyl)sulfanylphenyl}ethane-1,2-diol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Reinheit:99%

Menge:500g

Preis ($):368.0